molecular formula C17H19F2NO3S2 B2621942 1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide CAS No. 1396845-46-7

1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide

Cat. No.: B2621942
CAS No.: 1396845-46-7
M. Wt: 387.46
InChI Key: SOLJWOJKDPBMHG-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that features a combination of fluorinated phenyl, thiophene, and oxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the 2,5-difluorophenyl group: This can be achieved through halogenation reactions using fluorinating agents.

    Synthesis of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis or by using sulfur sources in cyclization reactions.

    Oxane ring formation: This involves the cyclization of appropriate diols or epoxides.

    Coupling reactions: The final step involves coupling the different moieties using reagents such as sulfonyl chlorides and bases to form the methanesulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could yield various substituted derivatives.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorinated phenyl group and thiophene ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: This compound shares the difluorophenyl and thiophene groups but differs in the presence of a pyrazole ring instead of an oxane ring.

    4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound contains thiophene rings but differs in the core structure, which is a benzothiadiazole.

Uniqueness

1-(2,5-difluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of fluorinated phenyl, thiophene, and oxane groups, which confer specific electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3S2/c18-14-3-4-15(19)13(10-14)11-25(21,22)20-12-17(5-7-23-8-6-17)16-2-1-9-24-16/h1-4,9-10,20H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLJWOJKDPBMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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